(Cyclopropylmethyl)(2-phenylethyl)amine

Kappa opioid receptor Diphenethylamine SAR Antinociception

(Cyclopropylmethyl)(2-phenylethyl)amine (CAS 1019539-06-0), also referred to as N-(cyclopropylmethyl)-2-phenylethanamine, is a secondary amine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol. The compound features a phenethylamine backbone N-substituted with a cyclopropylmethyl group, yielding a calculated XLogP3-AA of 2.5 and a topological polar surface area of 12 Ų.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1019539-06-0
Cat. No. B1385843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)(2-phenylethyl)amine
CAS1019539-06-0
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CC1CNCCC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h1-5,12-13H,6-10H2
InChIKeyPJBAOQPVKJPENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclopropylmethyl)(2-phenylethyl)amine (CAS 1019539-06-0): A Cyclopropylmethyl-Functionalized Phenethylamine Scaffold for Selective Kappa Opioid Receptor Ligand Development


(Cyclopropylmethyl)(2-phenylethyl)amine (CAS 1019539-06-0), also referred to as N-(cyclopropylmethyl)-2-phenylethanamine, is a secondary amine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol [1]. The compound features a phenethylamine backbone N-substituted with a cyclopropylmethyl group, yielding a calculated XLogP3-AA of 2.5 and a topological polar surface area of 12 Ų [1]. It is commercially available as a versatile small-molecule scaffold with a typical purity specification of ≥95% [1]. Notably, this compound serves as the key N-cyclopropylmethyl (N-CPM) building block for a series of diphenethylamine-based κ-opioid receptor (KOP) ligands, including the selective partial agonist HS666 [2].

Why N-Alkyl Phenethylamine Analogs Cannot Substitute for (Cyclopropylmethyl)(2-phenylethyl)amine in KOP-Targeted Ligand Optimization


Simple N-alkyl phenethylamines (e.g., N-methyl, N-ethyl, N-isopropyl) differ fundamentally from the N-cyclopropylmethyl variant in their interaction with the κ-opioid receptor (KOP). Published structure–activity relationship (SAR) studies on diphenethylamine scaffolds demonstrate that an N-cyclopropylmethyl (N-CPM) substitution is significantly more favorable for KOP receptor binding than n-alkyl groups, leading to a marked increase in both affinity and selectivity [1]. Consequently, generic substitution with a linear or branched N-alkyl phenethylamine would fail to recapitulate the subnanomolar binding properties required for selective KOP ligand development, making the cyclopropylmethyl-bearing compound an irreplaceable intermediate for this pharmacological class [1].

Quantitative Differentiation Evidence for (Cyclopropylmethyl)(2-phenylethyl)amine Versus Closest N-Alkyl Analogs


N-Cyclopropylmethyl Substitution Confers Subnanomolar KOP Receptor Affinity as Demonstrated by the HS666 Derivative

In a direct SAR comparison within the diphenethylamine series, the N-cyclopropylmethyl (N-CPM) substituted lead compound HS666, which is synthesized using (cyclopropylmethyl)(2-phenylethyl)amine as the N-CPM amine building block, displayed a κ-opioid receptor (KOP) binding affinity (Ki) of 5.90 ± 3.00 nM [1]. The study explicitly states that N-CPM substitution is more favorable for KOP interaction than n-alkyl groups, causing a significant increase in KOP receptor affinity and selectivity [1].

Kappa opioid receptor Diphenethylamine SAR Antinociception

Forensic Differentiation: Inclusion in the Mass Spectra of Designer Drugs 2024 Reference Library

(Cyclopropylmethyl)(2-phenylethyl)amine, listed as N-Cyclopropylmethylphenethylamine, is included in the 'Mass Spectra of Designer Drugs 2024' reference library curated by Peter Rösner [1]. This library is purpose-built for the rapid and reliable identification of emerging illegal designer drugs and is updated annually [1]. The compound's GC-MS spectrum, InChIKey, and exact mass (175.1361 Da) are provided, enabling definitive forensic identification [1]. In contrast, common N-alkyl phenethylamines such as N-methylphenethylamine and N-ethylphenethylamine are not featured in this specialized designer-drug library, underscoring the unique forensic relevance of the cyclopropylmethyl analog [1].

Forensic toxicology Designer drug identification GC-MS reference spectra

Physicochemical Differentiation: Lipophilicity (XLogP3) and Steric Bulk Versus N-Methyl and N-Ethyl Phenethylamine Analogs

The cyclopropylmethyl substituent confers a distinct lipophilicity profile compared to smaller N-alkyl analogs. (Cyclopropylmethyl)(2-phenylethyl)amine has a computed XLogP3-AA of 2.5 and a molecular weight of 175.27 g/mol [1]. In comparison, N-methyl-2-phenylethylamine has an XLogP of 1.6–1.9 and a molecular weight of 135.21 g/mol , while N-ethyl-2-phenylethylamine has a logP of approximately 2.23 [2] and a molecular weight of 149.23 g/mol [2]. The intermediate lipophilicity and increased steric bulk of the cyclopropylmethyl compound position it favorably for optimizing blood–brain barrier penetration and target engagement in CNS-active KOP ligands [3].

Lipophilicity Druglikeness Scaffold design

Purity Specification and Vendor Reproducibility for Reliable SAR Expansion

Commercially sourced (cyclopropylmethyl)(2-phenylethyl)amine is supplied with a minimum purity of 95%, as confirmed by multiple independent vendors including CymitQuimica (Biosynth brand) and CheMenu . This level of purity is standard for small-molecule building blocks intended for SAR expansion and ensures batch-to-batch consistency in downstream synthetic yields. While N-methylphenethylamine and N-ethylphenethylamine are also available at similar purities, the N-cyclopropylmethyl variant's unique structural features make its verified purity critical for reproducing the nanomolar KOP binding activity observed with HS666 and related diphenethylamines [1].

Chemical purity Reproducibility Procurement specification

Optimal Procurement-Driven Application Scenarios for (Cyclopropylmethyl)(2-phenylethyl)amine (CAS 1019539-06-0)


Synthesis of Selective κ-Opioid Receptor Ligands (Diphenethylamine Series)

This compound is the optimal N-cyclopropylmethyl amine building block for synthesizing diphenethylamine-based KOP receptor ligands such as HS666 (Ki = 5.90 nM at KOP) [1]. The published SAR unequivocally demonstrates that the N-CPM substituent confers superior KOP affinity compared to n-alkyl groups, making this intermediate indispensable for medicinal chemistry teams pursuing selective KOP agonists or partial agonists for analgesic development [1].

Forensic Toxicology Reference Standard for Designer Phenethylamine Identification

Given its inclusion in the Mass Spectra of Designer Drugs 2024 library with a validated GC-MS spectrum [2], this compound serves as an authenticated reference standard for forensic laboratories engaged in the identification and structural confirmation of emerging N-substituted phenethylamine designer drugs. Its availability with a documented mass spectrum enables unequivocal matching in seized-sample analysis [2].

Scaffold for CNS-Focused Medicinal Chemistry Campaigns Requiring Optimized Lipophilicity

With a computed XLogP3-AA of 2.5, this compound occupies an optimal lipophilicity window for passive blood–brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility [3]. Compared to the less lipophilic N-methyl analog (XLogP ≈ 1.6–1.9) , and the N-ethyl analog (logP ≈ 2.23) [4], the cyclopropylmethyl derivative offers a balanced profile suitable for CNS-targeted library synthesis beyond the KOP receptor space [3].

SAR Expansion of Cycloalkylmethyl-Substituted Phenethylamine Libraries

The cyclopropylmethyl group represents the smallest cycloalkylmethyl substituent in a series that includes cyclobutylmethyl, cyclopentylmethyl, and cyclohexylmethyl analogs, all of which modulate KOP receptor affinity [1]. Procuring this compound enables systematic SAR exploration where incremental changes in cycloalkyl ring size are correlated with receptor binding and functional activity, providing a rational basis for lead optimization [1].

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